An In-depth Technical Guide to the Chemical Properties of 3-(4-Aminophenyl)propionic Acid
An In-depth Technical Guide to the Chemical Properties of 3-(4-Aminophenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Aminophenyl)propionic acid, a substituted propionic acid derivative, is a molecule of significant interest in the field of medicinal chemistry and drug development. Its bifunctional nature, possessing both a carboxylic acid group and an aromatic amine, makes it a versatile building block for the synthesis of more complex molecules. Notably, it has gained prominence as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to selectively degrade target proteins within cells.[1][2] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of 3-(4-Aminophenyl)propionic acid.
Core Chemical Properties
A thorough understanding of the fundamental chemical properties of 3-(4-Aminophenyl)propionic acid is essential for its effective use in research and development. The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-(4-aminophenyl)propanoic acid | |
| CAS Number | 2393-17-1 | [3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][3] |
| Molecular Weight | 165.19 g/mol | [1][3] |
| Melting Point | 133-137 °C | [4][5] |
| Boiling Point | 351 °C (Predicted) | |
| pKa | 4.52 ± 0.10 (Predicted) | |
| Appearance | Off-white to brown solid/powder | |
| Solubility | Soluble in Methanol (B129727) |
Structural Identifiers:
| Identifier | Value | Source |
| SMILES | Nc1ccc(CCC(O)=O)cc1 | [3] |
| InChI | InChI=1S/C9H11NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H,11,12) | [6][7] |
| InChIKey | WXOHKMNWMKZMND-UHFFFAOYSA-N | [6][7] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 3-(4-Aminophenyl)propionic acid.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (ortho to NH₂) | 6.861 | d | 2H |
| Aromatic Protons (meta to NH₂) | 6.482 | d | 2H |
| -CH₂- (alpha to phenyl) | 2.642 | t | 2H |
| -CH₂- (alpha to COOH) | 2.421 | t | 2H |
Solvent: DMSO-d₆, Frequency: 400 MHz[6]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. While a detailed experimental spectrum with peak assignments was not available in the searched literature, typical chemical shift ranges for the carbon environments in 3-(4-aminophenyl)propionic acid can be predicted based on standard correlation tables.
| Carbon Environment | Predicted Chemical Shift Range (ppm) |
| Carboxylic Acid (C=O) | 170-185 |
| Aromatic C-NH₂ | 140-150 |
| Aromatic C-H | 110-130 |
| Aromatic C-C | 125-140 |
| -CH₂- (alpha to phenyl) | 30-40 |
| -CH₂- (alpha to COOH) | 30-40 |
FT-IR Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The expected characteristic IR absorptions for 3-(4-Aminophenyl)propionic acid are listed below.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500-3300 | Broad, Strong |
| N-H (Amine) | Stretch | 3200-3400 | Medium, often two bands |
| C-H (Aromatic) | Stretch | 3000-3100 | Medium |
| C-H (Aliphatic) | Stretch | 2850-2960 | Medium |
| C=O (Carboxylic Acid) | Stretch | 1680-1710 | Strong |
| C=C (Aromatic) | Stretch | 1450-1600 | Medium to Weak |
| C-N (Amine) | Stretch | 1250-1350 | Medium |
| C-O (Carboxylic Acid) | Stretch | 1210-1320 | Strong |
Experimental Protocols
Detailed and validated experimental protocols are critical for the successful synthesis, purification, and analysis of 3-(4-Aminophenyl)propionic acid.
Synthesis: Catalytic Hydrogenation of 3-(4-Nitrophenyl)propionic Acid
A common and effective method for the synthesis of 3-(4-Aminophenyl)propionic acid is the reduction of its nitro precursor, 3-(4-nitrophenyl)propionic acid. Catalytic hydrogenation is a preferred method due to its high yield and clean reaction profile.
Materials:
-
3-(4-Nitrophenyl)propionic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol (B145695)
-
Hydrogen gas
-
Filter agent (e.g., Celite)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-(4-nitrophenyl)propionic acid in a minimal amount of methanol or ethanol.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is completely consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-(4-Aminophenyl)propionic acid.
Purification: Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds. The choice of solvent is crucial for effective purification. A mixed solvent system of ethanol and water is often suitable for compounds with moderate polarity like 3-(4-Aminophenyl)propionic acid.
Materials:
-
Crude 3-(4-Aminophenyl)propionic acid
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the crude 3-(4-Aminophenyl)propionic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
Once the solid is completely dissolved, slowly add hot deionized water dropwise until the solution becomes slightly cloudy.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum yield, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol-water mixture.
-
Dry the purified crystals in a vacuum oven or desiccator.
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for assessing the purity of 3-(4-Aminophenyl)propionic acid and for monitoring reaction progress.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (with an acidic modifier like phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized for best separation.
General Procedure:
-
Prepare a standard solution of 3-(4-Aminophenyl)propionic acid of known concentration in the mobile phase or a suitable solvent.
-
Prepare the sample solution by dissolving a known amount of the synthesized and purified product in the mobile phase.
-
Set the flow rate (e.g., 1.0 mL/min) and the detection wavelength (e.g., 254 nm).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area, which can be used to assess purity and quantify the compound.
Application in Drug Development: PROTACs
3-(4-Aminophenyl)propionic acid serves as a crucial linker component in the design and synthesis of PROTACs.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Role as a Linker
The linker in a PROTAC is not merely a spacer but plays a critical role in the efficacy of the molecule. The length, rigidity, and chemical nature of the linker, which can be derived from 3-(4-aminophenyl)propionic acid, influence the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The carboxylic acid and amine functionalities of 3-(4-aminophenyl)propionic acid provide convenient handles for covalent attachment to the target-binding ligand and the E3 ligase-binding ligand.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using 3-(4-Aminophenyl)propionic acid as a linker typically involves a multi-step process.
Caption: General workflow for PROTAC synthesis.
Experimental Workflow for PROTAC Evaluation:
Once a PROTAC is synthesized, its biological activity needs to be evaluated through a series of in vitro and in vivo experiments.
Caption: Workflow for evaluating PROTAC efficacy.
Signaling Pathway Context
PROTACs do not directly interact with signaling pathways in the traditional sense of being agonists or antagonists. Instead, they modulate signaling pathways by inducing the degradation of key protein components within those pathways. For example, if a PROTAC is designed to degrade a specific kinase involved in a cancer-related signaling cascade, the functional outcome would be the downregulation of that pathway's activity. The specific signaling pathway affected is entirely dependent on the target protein for which the PROTAC is designed.
Caption: PROTAC mechanism of action on a signaling pathway.
Conclusion
3-(4-Aminophenyl)propionic acid is a valuable chemical entity with well-defined properties that make it an important tool for researchers in drug discovery and development. Its role as a linker in the rapidly advancing field of PROTACs highlights its significance in modern medicinal chemistry. This guide has provided a comprehensive overview of its chemical properties, along with detailed experimental protocols and a discussion of its application in a key therapeutic modality. A thorough understanding of this molecule will undoubtedly facilitate further innovation in the development of novel therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-(4-Aminophenyl)propionic acid 97 2393-17-1 [sigmaaldrich.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) 1H NMR [m.chemicalbook.com]
- 6. 3-(4-AMINOPHENYL)PROPIONIC ACID(2393-17-1) IR Spectrum [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
